4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Description

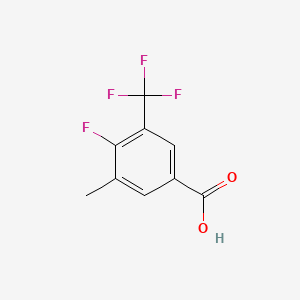

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (IUPAC name) is a fluorinated benzoic acid derivative with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol . Its structure features:

- A fluorine atom at position 3.

- A methyl group at position 3.

- A trifluoromethyl group (-CF₃) at position 4.

The compound is characterized by its SMILES notation: CC1=C(C(=CC(=C1)C(=O)O)C(F)(F)F)F . Its InChI Key (JBDVVWPLFZFUTO-UHFFFAOYSA-N) and PubChem CID (86277671) further aid in identification . With a purity of 97%, it is commercially available for research applications, particularly in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDVVWPLFZFUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution and Trifluoromethylation

A common approach starts with a methyl-substituted benzoic acid or its derivative, followed by electrophilic fluorination and trifluoromethylation:

- Fluorination : Using reagents such as Selectfluor, which allows for selective introduction of fluorine atoms under mild conditions.

- Trifluoromethylation : Employing trifluoromethyl iodide or other trifluoromethyl sources in the presence of catalysts (e.g., copper or palladium complexes) to introduce the trifluoromethyl group at the desired position.

This method allows for regioselective substitution but may require protection/deprotection steps to avoid side reactions.

Halogenation and Subsequent Functional Group Transformation

Another approach involves halogenating intermediates followed by metal-mediated transformations:

- Bromination or chlorination of fluoro- and trifluoromethyl-substituted intermediates using reagents like N-bromosuccinimide (NBS).

- Formation of organometallic intermediates (e.g., Grignard reagents) by reacting the halogenated intermediates with magnesium in solvents such as tetrahydrofuran (THF).

- Subsequent reaction with electrophiles to introduce the carboxylic acid or related groups.

For example, a patent describes the preparation of 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone via bromination of 2-fluoro-3-chlorotrifluoromethane followed by Grignard reaction steps, which can be adapted for related benzoic acid derivatives.

Oxidation of Methyl Groups to Carboxylic Acids

Starting from 4-fluoro-3-methyl-5-(trifluoromethyl)benzene derivatives, oxidation of the methyl group to the corresponding carboxylic acid is often achieved using strong oxidants such as potassium permanganate or sodium bromate in the presence of sodium bisulfite under reflux conditions.

- One documented method involves refluxing 4-methyl-3-(trifluoromethyl)benzoic acid derivatives with sodium bromate and sodium bisulfite in organic solvents like isopropyl acetate or ethyl acetate, followed by workup to isolate the bromomethyl intermediate and further oxidation to the acid.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Reaction Optimization

- Hydrolysis and purification steps are critical to obtaining high purity (>99%) of the final acid, often involving pH adjustment, filtration, and washing with water and organic solvents.

- Reaction times for bromination and oxidation steps vary from 2 hours to overnight reflux, depending on reagent concentrations and solvent choice.

- Use of aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances reaction rates and selectivity in halogenation and trifluoromethylation steps.

- Catalysts such as copper(I) cyanide or palladium complexes improve trifluoromethylation efficiency and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid can be used to introduce nitro groups onto the aromatic ring.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing carboxylic acids to alcohols.

Major Products Formed

Substitution Reactions: Products include nitro-substituted derivatives.

Coupling Reactions: Products are typically biaryl compounds.

Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is utilized in the synthesis of various pharmaceutical compounds. The fluorinated moieties can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and bioavailability. Several studies have reported its use as a building block for developing anti-inflammatory and anti-cancer agents.

Agrochemical Formulations

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. The incorporation of fluorine can enhance the stability and activity of these compounds against pests and diseases, making them more effective in agricultural applications.

Material Science

In material science, this compound is investigated for its potential use in the development of advanced materials with specific thermal and chemical resistance properties. Its fluorinated structure contributes to lower surface energy, making it suitable for applications in coatings and polymers.

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceutical | Synthesis of drug intermediates; enhances drug properties | Anti-inflammatory agents |

| Agrochemical | Intermediate for herbicides/fungicides; improves efficacy | Crop protection formulations |

| Material Science | Development of coatings and polymers with enhanced properties | High-performance materials |

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of novel anti-inflammatory compounds using this compound as a key intermediate. The resulting compounds exhibited significant activity against inflammatory markers in vitro, demonstrating the compound's potential in drug development.

Case Study 2: Agrochemical Efficacy

Research conducted on herbicide formulations incorporating this compound showed improved weed control efficiency compared to non-fluorinated counterparts. Field trials indicated that crops treated with formulations containing this compound had higher yields due to reduced competition from weeds.

Case Study 3: Material Properties

Investigations into polymer blends containing this acid revealed enhanced thermal stability and chemical resistance. These properties are critical for applications in harsh environments, such as automotive or aerospace industries.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine enhances the compound’s reactivity and stability. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated benzoic acids are critical in drug design due to their enhanced metabolic stability and tunable lipophilicity. Below, we compare 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with key analogs, focusing on substituent effects and inferred properties.

Structural and Electronic Comparisons

Table 1: Key Structural Analogs and Properties

Substituent Effects on Chemical Properties

Acidity: The trifluoromethyl group (-CF₃) and fluorine are strong electron-withdrawing groups (EWGs), increasing the acidity of the benzoic acid (lower pKa). The methyl group (-CH₃) at position 3 is electron-donating (EDG), which slightly counteracts the EWGs, resulting in a marginally higher pKa compared to analogs lacking methyl .

Lipophilicity (LogP) :

- The -CF₃ group enhances lipophilicity, favoring membrane permeability.

- Analogs with trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups (e.g., 3-Fluoro-5-(trifluoromethoxy)benzoic acid ) may exhibit higher LogP values due to increased hydrophobicity .

Biological Activity

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (C9H6F4O2) is an aromatic carboxylic acid notable for its unique structure, which includes a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzoic acid core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Structure and Properties

The molecular structure of this compound allows for unique electronic properties that enhance its interaction with biological targets. The presence of electron-withdrawing groups, such as fluorine and trifluoromethyl, increases lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Target Interactions

The compound's mechanism of action is likely mediated through interactions with various enzymes and receptors. As with many benzoic acid derivatives, it may engage in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity towards biological targets.

Biochemical Pathways

Initial studies suggest that this compound may influence several biochemical pathways. Its interactions with proteins could lead to alterations in enzyme activity or receptor signaling pathways, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including those with trifluoromethyl substitutions, exhibit antimicrobial activities. For instance, compounds containing similar structures have shown improved efficacy against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial potency .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-benzoic acid | 1 | S. pneumoniae |

| Benzyl benzoic acid derivative | 0.125 | S. aureus |

Anti-inflammatory and Anticancer Potential

The compound has also been investigated for its anti-inflammatory and anticancer properties. The unique electronic effects imparted by the fluorinated groups may enhance its binding affinity to specific biological targets associated with inflammation and cancer cell proliferation.

Case Studies

- Antimicrobial Study : A study modified benzyl and benzoyl benzoic acids to create derivatives that exhibited significant antimicrobial activity against WHO priority pathogens. The findings indicated that compounds with trifluoromethyl substitutions showed improved activity compared to their non-fluorinated counterparts .

- Drug Development Research : In drug discovery contexts, the incorporation of trifluoromethyl groups has been linked to increased potency in various therapeutic areas, including antiviral and anticancer drugs. The structural modifications involving fluorinated groups have been shown to enhance pharmacokinetic properties .

Pharmacokinetics

Currently, detailed pharmacokinetic data (ADME: Absorption, Distribution, Metabolism, Excretion) specific to this compound is limited. However, the chemical structure suggests potential for favorable absorption characteristics due to its lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid to maximize yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. For example:

- Step 1 : Introduce fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Step 2 : Trifluoromethylation via Ullmann coupling or copper-mediated reactions with CF₃ sources (e.g., TMSCF₃).

- Step 3 : Carboxylic acid formation via hydrolysis of nitrile intermediates (e.g., using H₂SO₄/H₂O) .

- Optimization : Adjust reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for fluorinating agents) to mitigate side products. Purity ≥95% can be achieved using column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?

- Methodological Answer :

- ¹⁹F NMR : Confirms fluorination patterns (δ -110 to -120 ppm for aromatic F) and trifluoromethyl groups (δ -60 to -70 ppm) .

- ¹H NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Coupling constants distinguish ortho/meta/para substitutions .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 236.04) .

Q. How can solubility challenges in aqueous and organic solvents be systematically addressed?

- Methodological Answer :

- Solvent Screening : Test DMSO (high solubility), THF, and ethanol. For aqueous buffers, use pH-adjusted solutions (e.g., pH 7.4 PBS with 0.1% Tween-80) .

- Co-solvents : Ethanol/water (1:1 v/v) improves solubility for biological assays.

- Thermal Stability : Conduct DSC/TGA to identify decomposition points (<200°C typical for benzoic acids) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on fluorine’s electronegativity and steric effects from the methyl/trifluoromethyl groups .

- Hammett Constants : Predict substituent effects (σₘ for -CF₃ ≈ 0.43; σₚ for -F ≈ 0.06) to guide reaction design .

- Contradiction Resolution : If experimental yields deviate from predictions, re-evaluate solvent polarity or counterion effects (e.g., Cs⁺ vs. K⁺ in NAS) .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .

- Plasma Protein Binding : Equilibrium dialysis (human vs. rodent serum) to assess free fraction discrepancies.

- PBPK Modeling : Simulate absorption/distribution using logP (estimated 2.1–2.5) and pKa (~2.5 for -COOH) .

Q. How to design SAR studies for agrochemical applications targeting fungal CYP51 enzymes?

- Methodological Answer :

- Structural Analog Synthesis : Replace -CF₃ with -Cl or -OCH₃ to assess steric/electronic effects.

- Enzyme Assays : Microsomal CYP51 inhibition assays (IC₅₀ determination) with ketoconazole as a positive control .

- Crystallography : Co-crystallize derivatives with CYP51 to map binding interactions (hydrophobic pockets favor -CF₃ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.